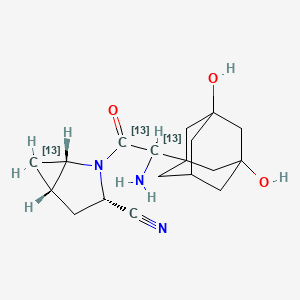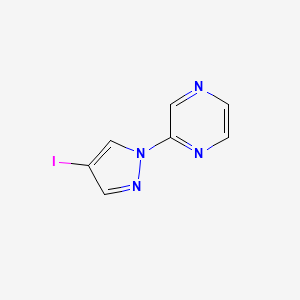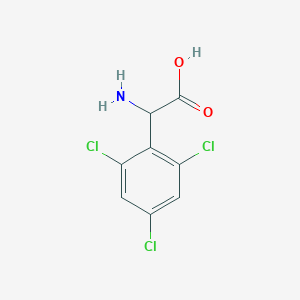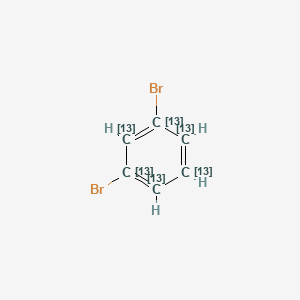
3,4-Bis(phenylmethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(phenylmethyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenylmethyl groups at the 3 and 4 positions. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their unique structural and reactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylmethyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for furan formation, which can be adapted for the synthesis of this compound . This method typically involves the reaction of 1,4-diketones with phenylmethyl groups under acidic conditions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or gold can be used to facilitate the cyclization reactions, and the process may be carried out in a continuous flow reactor to optimize production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(phenylmethyl)furan undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The furan ring can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated furans, while oxidation can produce furanones or other oxygenated derivatives.
Applications De Recherche Scientifique
3,4-Bis(phenylmethyl)furan has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Bis(phenylmethyl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The phenylmethyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: The simplest member of the furan family, characterized by a five-membered ring with one oxygen atom.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
3,4-Dimethylfuran: Similar to 3,4-Bis(phenylmethyl)furan but with methyl groups instead of phenylmethyl groups.
Uniqueness
This compound is unique due to the presence of phenylmethyl groups, which enhance its aromaticity and potential for π-π interactions. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other furan derivatives .
Propriétés
Formule moléculaire |
C18H16O |
|---|---|
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
3,4-dibenzylfuran |
InChI |
InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clé InChI |
VKMAQNCGOPSERO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=COC=C2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)

![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)

![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)





